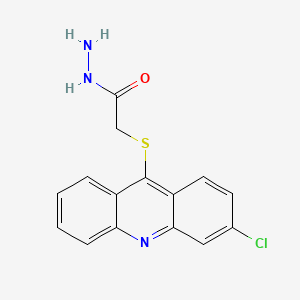
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups. It contains 33 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and chlorine
準備方法
The synthesis of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves several steps and specific reaction conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
化学反応の分析
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide could be explored for its therapeutic properties, such as antimicrobial or anticancer activities. Additionally, it has industrial applications, including its use in the development of new materials and chemical processes .
作用機序
The mechanism of action of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .
類似化合物との比較
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds, such as acetic acid derivatives and acridine-based molecules. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. For example, other acetic acid derivatives may lack the 3-chloro-9-acridinyl group, resulting in different reactivity and applications. Similarly, acridine-based molecules without the thio or hydrazide functionalities may exhibit distinct biological activities .
Similar Compounds
- This compound
- Acetic acid derivatives
- Acridine-based molecules
特性
CAS番号 |
129884-99-7 |
|---|---|
分子式 |
C15H12ClN3OS |
分子量 |
317.8 g/mol |
IUPAC名 |
2-(3-chloroacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C15H12ClN3OS/c16-9-5-6-11-13(7-9)18-12-4-2-1-3-10(12)15(11)21-8-14(20)19-17/h1-7H,8,17H2,(H,19,20) |
InChIキー |
MDBXDPZUCQQYEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















